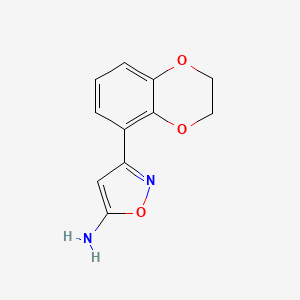
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine
描述
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzodioxin moiety with an oxazole ring. This configuration is thought to contribute to its biological activity by influencing interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and death.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are relevant in the management of diabetes and Alzheimer's disease respectively .
The exact mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:
- Apoptotic Pathways : The compound may activate apoptotic pathways through oxidative stress mechanisms, leading to cell death in malignant cells.
- Enzyme Interaction : Its ability to inhibit α-glucosidase suggests it could modulate carbohydrate metabolism, potentially lowering blood glucose levels in diabetic models .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was found to have an IC50 value ranging from 26 to 65 µM across different cell lines, indicating its potential as a lead compound for further development .
Case Study 2: Enzyme Inhibition
In vitro assays revealed that the compound inhibited α-glucosidase with an IC50 value of approximately 0.85 µM. This suggests a potent effect on carbohydrate metabolism which could be beneficial for managing diabetes . Additionally, it displayed weak inhibitory effects on AChE, indicating a selective action profile that could minimize side effects associated with broader-spectrum inhibitors .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was performed:
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | 26–65 | Cancer Cells |
| Similar Compound A | Antidiabetic | 0.85 | α-glucosidase |
| Similar Compound B | Anticholinergic | >150 | AChE |
This table illustrates that while the compound shows promising anticancer properties and selective enzyme inhibition, its efficacy varies significantly compared to other known inhibitors.
属性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-10-6-8(13-16-10)7-2-1-3-9-11(7)15-5-4-14-9/h1-3,6H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMIZFVCNZMJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C3=NOC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















